

# TCS-OX2-29 Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: TCS-OX2-29 hydrochloride

Cat. No.: B593310

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **TCS-OX2-29 hydrochloride**, a potent and selective orexin-2 receptor (OX2R) antagonist. This document details its chemical structure, physicochemical properties, mechanism of action, and key biological data. It is intended to serve as a valuable resource for researchers utilizing this compound in their studies.

## Chemical Structure and Properties

**TCS-OX2-29 hydrochloride** is a non-peptidic, small molecule antagonist of the orexin-2 receptor.<sup>[1]</sup> Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinoliny)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride
CAS Number	1610882-30-8
PubChem CID	53302033
Chemical Formula	C <sub>23</sub> H <sub>31</sub> N <sub>3</sub> O <sub>3</sub> ·HCl
Molecular Weight	433.97 g/mol
Canonical SMILES	<chem>CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl</chem>
Isomeric SMILES	<chem>C--INVALID-LINK--(C)--INVALID-LINK--NCC3=CC=NC=C3.Cl</chem>
InChI Key	NHKNHFJTMINMBP-ZMBIFBSDSA-N

Table 2: Physicochemical Properties

Property	Value
Physical Appearance	Pale yellow solid
Purity	≥98%
Solubility	Water: up to 100 mM DMSO: up to 25 mM
Storage	Desiccate at +4°C

## Biological Activity and Mechanism of Action

**TCS-OX2-29 hydrochloride** is a potent and highly selective antagonist of the orexin-2 receptor (OX2R).<sup>[1][2]</sup> It exhibits over 250-fold selectivity for the OX2R over the orexin-1 receptor (OX1R).<sup>[1][2]</sup> The primary mechanism of action of TCS-OX2-29 is the competitive inhibition of

orexin A and orexin B binding to the OX2R. This antagonism blocks the downstream signaling cascades typically initiated by orexin binding.

The orexin 2 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gq, Gi, and Gs. Activation of the OX2R by its endogenous ligands, orexin A and orexin B, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the phosphorylation and activation of downstream effectors such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

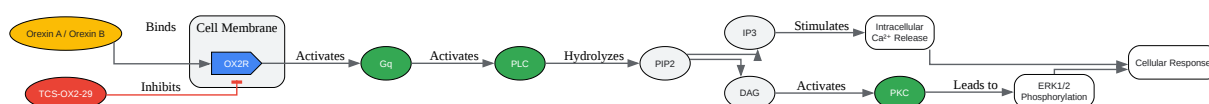
TCS-OX2-29 has been experimentally shown to inhibit orexin A-induced IP3 accumulation and ERK1/2 phosphorylation in Chinese Hamster Ovary (CHO) cells transfected with the OX2 receptor.[1][2]

Table 3: Pharmacological Data

Parameter	Value	Species/Cell Line
IC <sub>50</sub> (OX2R)	40 nM	CHO cells
Selectivity	>250-fold for OX2R over OX1R	
pK <sub>I</sub>	7.5	

## Signaling Pathway

The following diagram illustrates the signaling pathway of the orexin-2 receptor and the point of inhibition by TCS-OX2-29.



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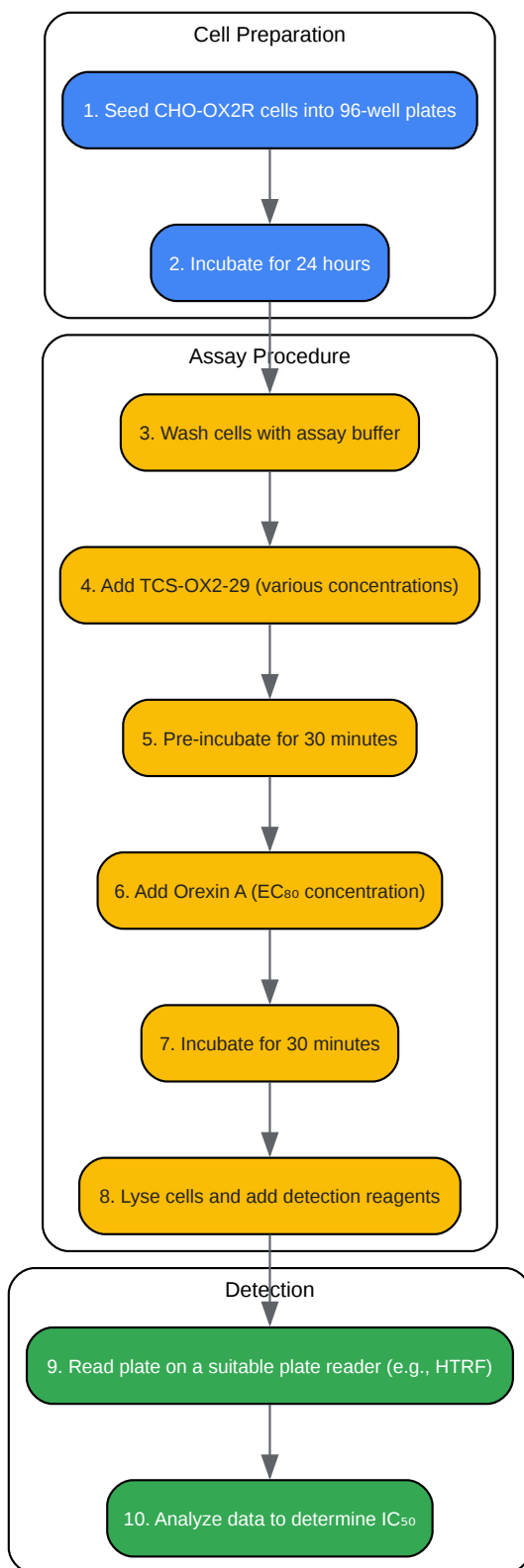
Orexin 2 receptor signaling pathway and inhibition by TCS-OX2-29.

## Experimental Protocols

The following are representative, detailed protocols for key in vitro assays used to characterize the activity of **TCS-OX2-29 hydrochloride**. These are based on standard methodologies and the available literature.

### Inositol Phosphate (IP) Accumulation Assay

This assay measures the ability of TCS-OX2-29 to inhibit orexin A-stimulated production of inositol phosphates.



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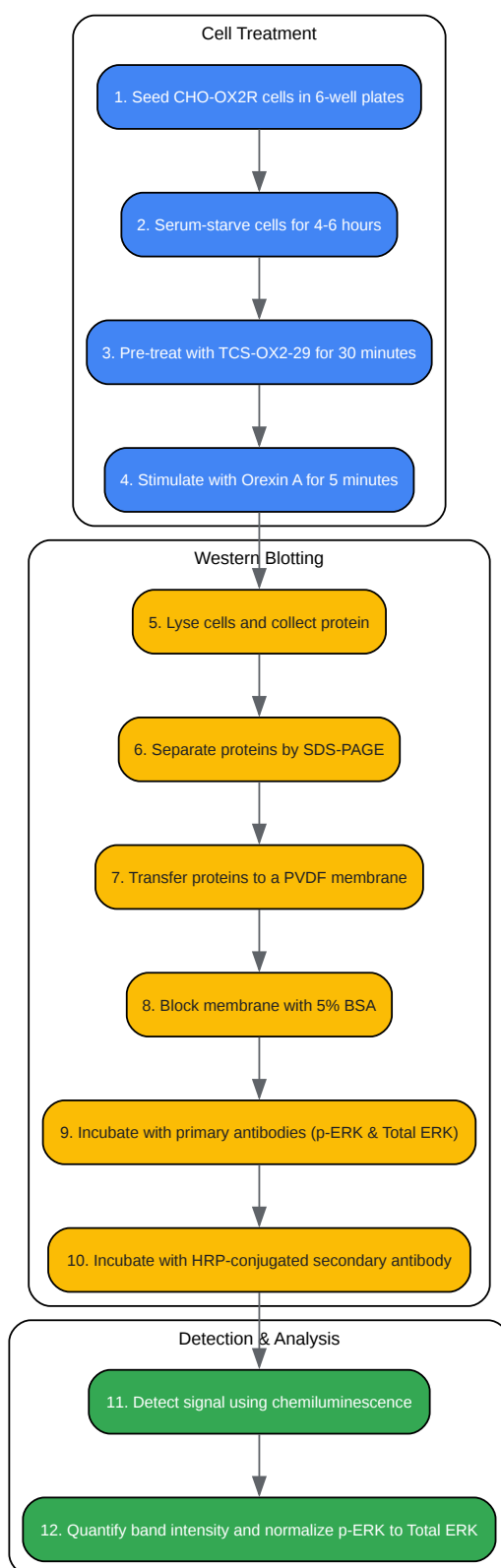
Workflow for the Inositol Phosphate Accumulation Assay.

#### Detailed Methodology:

- **Cell Culture:** Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor (CHO-OX2R) are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
- **Cell Seeding:** Cells are seeded into 96-well, white, clear-bottom plates at a density of approximately 50,000 cells per well and incubated for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **Assay Buffer:** The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- **Antagonist Addition:** Serial dilutions of **TCS-OX2-29 hydrochloride** are prepared in the assay buffer and added to the wells. A vehicle control (buffer only) is also included. The plate is pre-incubated for 30 minutes at 37°C.
- **Agonist Stimulation:** Orexin A is added to the wells at a final concentration corresponding to its EC<sub>80</sub> (the concentration that elicits 80% of the maximal response), except for the negative control wells.
- **Incubation:** The plate is incubated for 30 minutes at 37°C.
- **Cell Lysis and Detection:** The reaction is stopped by adding a lysis buffer containing detection reagents (e.g., a competitive immunoassay kit for IP1, such as HTRF®). The plate is incubated at room temperature for 1 hour to allow for the detection reaction to occur.
- **Data Acquisition and Analysis:** The signal is read on a plate reader compatible with the detection technology (e.g., a time-resolved fluorescence reader). The data are normalized to the control wells, and the IC<sub>50</sub> value for TCS-OX2-29 is determined by fitting the concentration-response data to a four-parameter logistic equation.

## ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of TCS-OX2-29 to inhibit orexin A-induced phosphorylation of ERK1/2.



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Workflow for the ERK1/2 Phosphorylation Western Blot Assay.

#### Detailed Methodology:

- **Cell Culture and Plating:** CHO-OX2R cells are seeded in 6-well plates and grown to 80-90% confluency.
- **Serum Starvation:** To reduce basal ERK phosphorylation, cells are serum-starved for 4-6 hours in a serum-free medium prior to the experiment.
- **Treatment:** Cells are pre-treated with various concentrations of **TCS-OX2-29 hydrochloride** or vehicle for 30 minutes. Subsequently, cells are stimulated with orexin A (at its EC<sub>80</sub> concentration) for 5 minutes at 37°C.
- **Cell Lysis:** The medium is aspirated, and cells are washed with ice-cold PBS. Cells are then lysed on ice with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:** Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Antibody Incubation:** The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). The membrane is subsequently washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection and Analysis:** The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading. The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of inhibition by TCS-OX2-29.

## Conclusion



**TCS-OX2-29 hydrochloride** is a valuable pharmacological tool for studying the orexin system, particularly the role of the OX2 receptor. Its high potency and selectivity make it a suitable compound for in vitro and in vivo investigations into the physiological and pathological roles of orexin signaling. The information and protocols provided in this guide are intended to facilitate the effective use of **TCS-OX2-29 hydrochloride** in research settings.

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## References

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